molecular formula C19H22N2O3S B246357 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole

2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole

Cat. No. B246357
M. Wt: 358.5 g/mol
InChI Key: MDZSTMBKSABXPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. This compound has been synthesized and extensively studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole involves the inhibition of the enzyme carbonic anhydrase IX (CA IX). CA IX is overexpressed in many types of cancer cells and is involved in the regulation of pH in the tumor microenvironment. Inhibition of CA IX by 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole leads to a decrease in pH in the tumor microenvironment, which in turn inhibits the growth and survival of cancer cells.
Biochemical and Physiological Effects:
2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of CA IX, which leads to a decrease in pH in the tumor microenvironment. This decrease in pH can lead to the inhibition of cancer cell growth and survival. Additionally, 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been shown to induce apoptosis in cancer cells, which is important for the prevention of cancer.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole is its potential application in cancer research. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. Additionally, the synthesis method for this compound has been optimized and can yield high purity and yield of the compound. However, one of the limitations of this compound is that it has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.

Future Directions

There are several future directions for the study of 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole. One of the major directions is to further study the mechanism of action of this compound and its potential applications in cancer research. Additionally, more research is needed to determine the safety and efficacy of this compound in clinical trials. Other future directions include studying the potential applications of this compound in other areas of scientific research, such as drug discovery and development.

Synthesis Methods

The synthesis of 2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole involves the reaction of 5-methoxy-2,4-dimethylbenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The resulting intermediate is then reacted with imidazole in the presence of a catalyst such as palladium on carbon to yield the final product. This synthesis method has been optimized and can yield high purity and yield of the compound.

Scientific Research Applications

2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole has been studied for its potential applications in scientific research. One of the major applications is in the field of cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer.

properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

2-benzyl-1-(5-methoxy-2,4-dimethylphenyl)sulfonyl-4,5-dihydroimidazole

InChI

InChI=1S/C19H22N2O3S/c1-14-11-15(2)18(13-17(14)24-3)25(22,23)21-10-9-20-19(21)12-16-7-5-4-6-8-16/h4-8,11,13H,9-10,12H2,1-3H3

InChI Key

MDZSTMBKSABXPL-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=C(C=C1OC)S(=O)(=O)N2CCN=C2CC3=CC=CC=C3)C

Origin of Product

United States

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